(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide
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Overview
Description
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexylmethyl group, a sulfanylphenyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the cyclohexylmethyl carbamate, followed by the introduction of the sulfanylphenyl group through a thiol-ene reaction. The final step involves the coupling of the methoxyphenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in various chemical reactions.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H33N3O4S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-[(2R)-1-(4-methoxyanilino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C26H33N3O4S/c1-18(25(31)29-20-12-14-21(33-2)15-13-20)28-26(32)22-10-6-7-11-23(22)34-17-24(30)27-16-19-8-4-3-5-9-19/h6-7,10-15,18-19H,3-5,8-9,16-17H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t18-/m1/s1 |
InChI Key |
NXKZAIWRXNUVAM-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Origin of Product |
United States |
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